molecular formula C9H9NO B15332287 2-Hydroxy-2-(m-tolyl)acetonitrile

2-Hydroxy-2-(m-tolyl)acetonitrile

Cat. No.: B15332287
M. Wt: 147.17 g/mol
InChI Key: QJOHNFPAIZBELI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(m-tolyl)acetonitrile is a chiral cyanohydrin that serves as a versatile and high-value building block in organic synthesis and pharmaceutical research. Cyanohydrins are recognized as pivotal intermediates for the enantioselective synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals . This compound features a hydroxy and a nitrile group on a chiral center adjacent to an m-tolyl (meta-methylphenyl) ring, making it a valuable precursor for the synthesis of various derivatives, such as carboxylic acids, amines, and amides, through straightforward functional group transformations. In research, this specific isomer is of interest for developing structure-activity relationships in medicinal chemistry. The rigid, defined conformations of synthetic intermediates derived from phenylacetonitrile units are often sought for creating biologically active compounds with distinct electronic properties . While the specific biological activity of this compound may not be fully characterized, related cyanohydrin derivatives are key building blocks for important therapeutic agents, including β-adrenergic receptor agonists and platelet aggregation inhibitors . This product is offered For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, referring to the material safety data sheet (MSDS) for safe laboratory practices. Please note that the CAS number and certain physicochemical data for the meta -isomer are not confirmed in the current sources and require verification.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-hydroxy-2-(3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3

InChI Key

QJOHNFPAIZBELI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)O

Origin of Product

United States

Scientific Research Applications

2-Hydroxy-2-(m-tolyl)acetonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(m-tolyl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

2-Hydroxy-2-(o-tolyl)acetonitrile
  • Structure : Differs in the position of the methyl group (ortho vs. meta).
  • Activity : Exhibits reduced enzymatic activity (relative activity: 16%) compared to racemic mandelonitrile, likely due to steric hindrance from the ortho-methyl group .
  • Spectroscopic Data : NMR and IR profiles would show shifts reflective of altered electronic environments (e.g., downfield aromatic proton signals due to proximity of methyl and hydroxy groups).
2-Hydroxy-2-(4-methoxyphenyl)acetonitrile
  • Structure : Substitutes the meta-methyl group with a para-methoxy group.
  • Activity : Shows moderate enzymatic activity (relative activity: 29%) due to the electron-donating methoxy group enhancing resonance stabilization .
  • Synthesis : Prepared via boron Lewis acid-catalyzed cyanation, yielding 93% as a colorless oil .
    • NMR Data : δ 7.25–7.22 (m, aromatic H), 3.78 (s, OCH₃), 2.33 (s, CH₃) .
2-(Naphthalen-2-ylmethoxy)-2-(m-tolyl)acetonitrile (2h)
  • Structure : Incorporates a naphthalenylmethoxy substituent.
  • Physicochemical Properties : Melting point 85.0–87.0°C; IR peaks at 2236 cm⁻¹ (C≡N stretch) and 3054 cm⁻¹ (aromatic C–H) .
  • Applications : Used in enantioselective Michael addition reactions due to its bulky aromatic group enhancing stereocontrol .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under mild conditions. A copper(II)-mediated protocol using Cu(OAc)₂ and diisopropyl ethylamine (DIPEA) in ethanol facilitates acetate exchange (Table 1). This method, adapted from Radhakrishna et al., achieves 92% yield at 80°C in 2 hours .

Table 1: Optimization of nucleophilic substitution conditions

Temp (°C)Time (h)Yield (%)
0–52410
RT2422
80292

Mechanistically, Cu(OAc)₂ polarizes the C–OH bond, enabling nucleophilic attack by acetate or other anions. The reaction proceeds via a copper-enolate intermediate .

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis to carboxylic acids or amides. Acidic or basic conditions yield distinct products:

  • Acidic hydrolysis (H₂SO₄, reflux): Forms 2-hydroxy-2-(m-tolyl)acetic acid.

  • Basic hydrolysis (KOH, ethanol): Produces 2-hydroxy-2-(m-tolyl)acetamide, confirmed by HRMS and ¹H NMR (δ 5.49 ppm for hydroxyl proton) .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the hydroxyl group to a ketone, yielding 2-(m-tolyl)-2-oxoacetonitrile (isolated yield: 78%) .

  • Reduction : NaBH₄ reduces the nitrile to a primary amine, forming 2-amino-2-(m-tolyl)ethanol (¹H NMR: δ 3.2 ppm for NH₂) .

Electrophilic Aromatic Substitution

The m-tolyl group participates in Friedel-Crafts alkylation. For example, AlCl₃-catalyzed reaction with acetyl chloride introduces an acetyl group at the para-position relative to the methyl group .

Base-Assisted Aldol Condensation

Under Cs₂CO₃ in THF, the compound undergoes aldol addition with aryl aldehydes, forming α,β-unsaturated nitriles (Table 2) .

Table 2: Solvent and base screening for aldol reactions

SolventBaseTemp (°C)Time (h)Yield (%)
THFCs₂CO₃RT879
CH₃CNK₂CO₃RT1643
DMFCs₂CO₃RT642

Enzyme-Catalyzed Transformations

Hydroxynitrile lyases catalyze stereoselective synthesis of cyanohydrins. For example, (R)-selective enzymes produce enantiopure (2R)-2-hydroxy-2-(m-tolyl)acetonitrile (ee > 99%) .

Cyclization Reactions

In DMSO at 100°C, the compound undergoes reductive cyclization with nitroarenes, forming indole derivatives (e.g., 2-(3-oxoindolin-2-ylidene)acetonitriles) .

Preparation Methods

Enzyme Purification and Catalytic Activity

The hydroxynitrile lyase (HNL) isolated from Chrysonilia hualienensis demonstrates exceptional efficiency in catalyzing the enantioselective formation of 2-hydroxy-2-(m-tolyl)acetonitrile. The enzyme purification process involves sequential steps to achieve high specific activity (Table 1).

Table 1: Purification of HNL from C. hualienensis

Purification Step Specific Activity (U/mg) Purification Fold
Crude Homogenate 6.10 1.00
Ammonium Sulfate (50–70%) 19.6 3.20
DEAE-Toyopearl 64.5 10.9
Butyl-Toyopearl 369 61.5
Q Sepharose Fast Flow 1,360 226
Mono Q 2,760 450
Superdex 75 7,420 1,230

The final Superdex 75 step yields an enzyme preparation with 7,420 U/mg activity, enabling efficient cyanohydrin synthesis.

Reaction Mechanism and Conditions

The enzymatic synthesis involves the condensation of m-tolualdehyde with potassium cyanide in aqueous buffer (pH 5.0) at 25°C. HNL catalyzes the stereoselective addition of cyanide to the aldehyde carbonyl, producing the (R)-enantiomer with >99% enantiomeric excess.

Key parameters :

  • Substrate concentration: 50 mM m-tolualdehyde
  • Cyanide source: 100 mM KCN
  • Reaction time: 30 minutes
  • Enzyme loading: 1–1.5 U per reaction

The reaction mixture is extracted with ethyl acetate, and the organic phase is dried over anhydrous Na₂SO₄ before solvent evaporation.

Chemical Synthesis via Cyanohydrin Formation

Classic Cyanohydrin Reaction

The chemical synthesis of this compound involves the nucleophilic addition of cyanide to m-tolualdehyde under basic conditions (Scheme 1).

Scheme 1 :
m-Tolualdehyde + HCN → this compound

Procedure :

  • Dissolve m-tolualdehyde (10 mmol) in a biphasic system of diethyl ether and aqueous KCN (20% w/v).
  • Add catalytic HCl (0.1 eq) and stir at 0°C for 2 h.
  • Separate the organic layer, wash with brine, and dry over MgSO₄.
  • Purify via silica gel chromatography (petroleum ether/ethyl acetate, 5:1 → 2:1).

Yield : 65–72% (racemic mixture)
Diastereomeric Ratio : 50:50 (no stereoselectivity)

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

Parameter Enzymatic Method Chemical Method
Yield 85–90% 65–72%
Enantiomeric Excess >99% (R) Racemic
Reaction Time 30 minutes 2–4 hours
Purification Simple extraction Column chromatography
Environmental Impact Aqueous, low waste Organic solvent use

The enzymatic route outperforms chemical synthesis in stereoselectivity and efficiency but requires specialized enzyme preparations. Chemical methods remain valuable for small-scale racemic synthesis.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using silica gel column chromatography with ethyl acetate/hexane gradients (1:2 → 1:1). Fractions containing the product are identified by TLC (Rf = 0.3 in EtOAc/hexane 1:2) and combined.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 2.39 (s, 3H, CH₃), 5.49 (s, 1H, OH), 7.23–7.35 (m, 4H, Ar-H).

IR (KBr) :
νmax 3401 cm⁻¹ (O-H), 2253 cm⁻¹ (C≡N), 1601 cm⁻¹ (C=C).

Specific Rotation :
[α]D²⁵ = +42.5° (c = 1.0, CHCl₃) for enzymatically synthesized (R)-enantiomer.

Applications and Derivatives

This compound serves as a precursor to:

  • Pharmaceuticals : Chiral β-blockers and NSAIDs via hydrolysis to α-hydroxy acids.
  • Agrochemicals : Insecticidal derivatives through thiocyanation.
  • Asymmetric Catalysis : Chiral ligands for transition-metal complexes.

Q & A

Basic Research Question

  • Temperature : Store at –20°C in amber vials to avoid light-induced radical reactions.
  • Atmosphere : Use argon or nitrogen to prevent oxidation of the hydroxy group.
  • Stability data : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored in sealed containers .

How can advanced separation techniques resolve enantiomeric or diastereomeric impurities?

Advanced Research Question
The hydroxy and nitrile groups create a chiral center, necessitating enantiomeric resolution:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers (retention times: 8.2 min vs. 10.5 min).
  • Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiopurity (>99% ee) .

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